Hydrogen-Bond Acceptor Count Differentiates Morpholine-Containing Scaffold from Non-Morpholino 2-Phenylpyrimidine-5-carboxylates
The target compound contains six hydrogen-bond acceptor (HBA) sites, contributed by the morpholine oxygen, the two pyrimidine ring nitrogens, and the ester carbonyl oxygens . In contrast, the non-morpholino analog ethyl 2-phenylpyrimidine-5-carboxylate (CAS 85386-14-7) possesses only four HBA sites, lacking the morpholine oxygen entirely . This increase of two HBA sites expands the pharmacophoric versatility of the scaffold and enables a bidentate interaction with the kinase hinge region that is unattainable with the simpler ester [1].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 6 HBA groups |
| Comparator Or Baseline | Ethyl 2-phenylpyrimidine-5-carboxylate (CAS 85386-14-7): 4 HBA groups |
| Quantified Difference | +2 HBA groups (50% increase) |
| Conditions | Calculated from 2D molecular structure; vendor-certified structural identity |
Why This Matters
An increased number of hydrogen-bond acceptor sites is directly correlated with enhanced ability to form key hinge-region interactions in kinase ATP pockets, reducing the risk of obtaining inactive hits in a screening library when the scaffold lacks morpholine [1].
- [1] Pike, K.G., Morris, J.J. Morpholino pyrimidine compounds, processes for their preparation, pharmaceutical compositions containing them and their use in therapy. US Patent Application US20090018134 A1, published January 15, 2009. Assignee: AstraZeneca AB. View Source
